3-alpha-Aminopregnane acetate
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Overview
Description
3-alpha-Aminopregnane acetate is a synthetic steroidal compound derived from pregnane. It is characterized by the presence of an amino group at the 3-alpha position and an acetate ester. This compound is part of a broader class of steroidal molecules that have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Aminopregnane acetate typically involves the introduction of an amino group at the 3-alpha position of a pregnane derivative. This can be achieved through various synthetic routes, including:
Amination Reactions: Using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.
Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Hydrogenation: To reduce any unsaturated intermediates.
Purification Techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-alpha-Aminopregnane acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the acetate group can yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, reagents like halides or other nucleophilic species are used.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Free amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-alpha-Aminopregnane acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-alpha-Aminopregnane acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to steroid receptors or other proteins involved in cellular signaling.
Pathways Involved: The compound can modulate pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
3-alpha-Aminopregnane acetate can be compared with other similar steroidal compounds, such as:
Pregnane Derivatives: Including 5-alpha-pregnane and 5-beta-pregnane.
Other Aminopregnanes: Such as 11-alpha-hydroxy-5-alpha-pregnane-3,20-dione.
Uniqueness:
Structural Features: The presence of the amino group at the 3-alpha position and the acetate ester makes it unique.
Biological Activity: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds.
Properties
CAS No. |
25665-93-4 |
---|---|
Molecular Formula |
C23H41NO2 |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
acetic acid;(3R,5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C21H37N.C2H4O2/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2;1-2(3)4/h14-19H,4-13,22H2,1-3H3;1H3,(H,3,4)/t14-,15-,16+,17-,18-,19-,20+,21-;/m0./s1 |
InChI Key |
JEIDUNUFDJGJOF-FVWCGPCDSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C.CC(=O)O |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C.CC(=O)O |
Origin of Product |
United States |
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